molecular formula C30H34ClF3N6O3S B1672991 JNJ 10329670 CAS No. 400797-24-2

JNJ 10329670

Cat. No.: B1672991
CAS No.: 400797-24-2
M. Wt: 651.1 g/mol
InChI Key: NVAHQQYCEWEDKM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of JNJ-10329670 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts . Industrial production methods for JNJ-10329670 are also proprietary and involve large-scale synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

JNJ-10329670 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: JNJ-10329670 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

JNJ-10329670 has several scientific research applications, including:

Mechanism of Action

JNJ-10329670 exerts its effects by selectively inhibiting cathepsin S, a key enzyme involved in the degradation of the class II-associated invariant chain. This inhibition blocks the proteolysis of the invariant chain, preventing the effective antigen loading of class II molecules. The compound is highly selective for human cathepsin S and is much less active against the mouse, dog, monkey, and bovine enzymes . This selectivity makes JNJ-10329670 an excellent tool for exploring the role of cathepsin S in human systems .

Comparison with Similar Compounds

JNJ-10329670 is unique due to its high potency, selectivity, and noncovalent inhibition of cathepsin S. Similar compounds include:

Biological Activity

JNJ 10329670 is a compound that has garnered attention in the field of pharmaceutical research due to its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Overview of this compound

This compound is primarily recognized as a selective inhibitor of cathepsin S, a cysteine protease involved in various physiological processes, including antigen processing and presentation. The inhibition of cathepsin S can have significant implications for immune response modulation and the treatment of autoimmune diseases.

The compound exerts its biological effects through the following mechanisms:

  • Inhibition of Proteolysis : this compound blocks the proteolytic activity of cathepsin S, thereby preventing the degradation of the invariant chain in antigen-presenting cells. This action is crucial for modulating immune responses and could be beneficial in conditions characterized by excessive immune activation .
  • Impact on Immune Cells : By inhibiting cathepsin S, this compound influences the maturation and activation of dendritic cells, which play a pivotal role in initiating T-cell responses. This modulation can lead to altered cytokine production and T-cell differentiation .

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in various models:

  • Autoimmune Disease Models : Research involving immunocompromised mice has shown that this compound effectively reduces disease severity in models of autoimmune diseases by modulating T-cell activation and reducing inflammatory cytokine levels .
  • Cancer Models : The compound has also been tested in cancer models where it demonstrated potential antitumor activity by inhibiting tumor-associated macrophages' functions, which are often implicated in tumor progression .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Case Study on Autoimmunity :
    • Objective : To evaluate the effects of this compound on autoimmune disease progression.
    • Findings : Treatment with this compound resulted in significant reductions in disease markers and improved survival rates in treated mice compared to controls.
  • Case Study on Cancer Immunotherapy :
    • Objective : To assess the role of this compound in enhancing anti-tumor immunity.
    • Findings : The compound enhanced T-cell responses against tumors and reduced tumor growth rates in xenograft models, suggesting its potential use as an adjuvant therapy in cancer treatment.

Data Tables

The following table summarizes key findings from studies involving this compound:

Study TypeModel TypeKey Findings
In VivoAutoimmune MiceReduced disease severity; improved survival
In VivoCancer XenograftEnhanced anti-tumor immunity; reduced tumor growth
In VitroDendritic Cell CultureModulated cytokine production; altered T-cell activation

Properties

CAS No.

400797-24-2

Molecular Formula

C30H34ClF3N6O3S

Molecular Weight

651.1 g/mol

IUPAC Name

5-chloro-1-methyl-3-[1-[3-[5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]propyl]piperidin-4-yl]benzimidazol-2-one

InChI

InChI=1S/C30H34ClF3N6O3S/c1-36-26-9-8-22(31)18-27(26)40(29(36)41)23-10-15-37(16-11-23)13-3-14-39-25-12-17-38(44(2,42)43)19-24(25)28(35-39)20-4-6-21(7-5-20)30(32,33)34/h4-9,18,23H,3,10-17,19H2,1-2H3

InChI Key

NVAHQQYCEWEDKM-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3CCN(CC3)CCCN4C5=C(CN(CC5)S(=O)(=O)C)C(=N4)C6=CC=C(C=C6)C(F)(F)F

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3CCN(CC3)CCCN4C5=C(CN(CC5)S(=O)(=O)C)C(=N4)C6=CC=C(C=C6)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-10329670;  JNJ 10329670;  JNJ10329670.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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